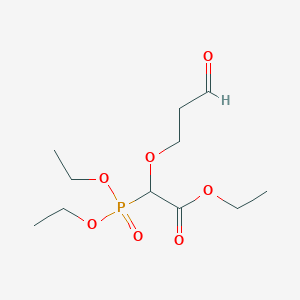
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a diethoxyphosphoryl group, and a 3-oxopropoxy group attached to an acetate backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate typically involves the esterification of acetic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of acid chlorides or anhydrides in the presence of alcohols can also be employed to synthesize esters more effectively .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other esters.
科学研究应用
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Horner-Wadsworth-Emmons reaction.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be involved in the development of pharmaceuticals due to its ability to form various derivatives.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers
作用机制
The mechanism of action of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to produce carboxylic acids and alcohols, which can then participate in various metabolic pathways. The compound’s ability to form stable intermediates makes it valuable in synthetic organic chemistry .
相似化合物的比较
Ethyl acetate: A simpler ester with similar reactivity but lacks the diethoxyphosphoryl and 3-oxopropoxy groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: Shares the phosphonate ester group and is used in similar synthetic applications.
Uniqueness: Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications in both synthetic and industrial chemistry. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields .
属性
CAS 编号 |
138611-33-3 |
|---|---|
分子式 |
C11H21O7P |
分子量 |
296.25 g/mol |
IUPAC 名称 |
ethyl 2-diethoxyphosphoryl-2-(3-oxopropoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-15-10(13)11(16-9-7-8-12)19(14,17-5-2)18-6-3/h8,11H,4-7,9H2,1-3H3 |
InChI 键 |
KNRCIVKSKPMTSO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(OCCC=O)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
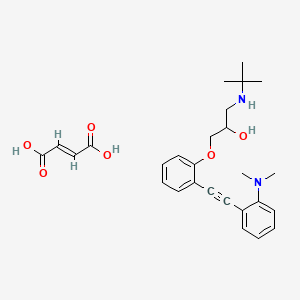
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
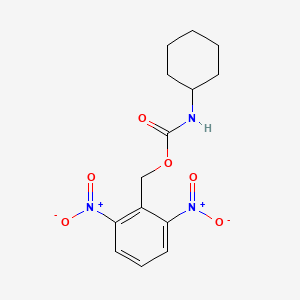
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
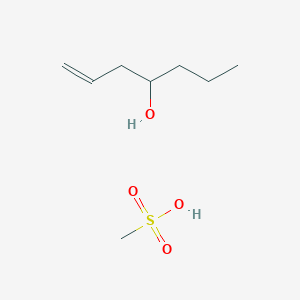
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
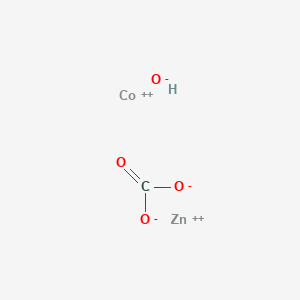

![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
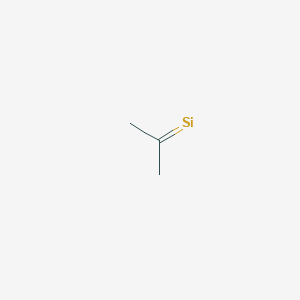
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)

